![molecular formula C13H19N3O B4700876 N-(1-ethyl-4-piperidinyl)isonicotinamide](/img/structure/B4700876.png)
N-(1-ethyl-4-piperidinyl)isonicotinamide
Overview
Description
N-(1-ethyl-4-piperidinyl)isonicotinamide, also known as EIPIN or A-84543, is a chemical compound that belongs to the class of isonicotinamide derivatives. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes. EIPIN has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-(1-ethyl-4-piperidinyl)isonicotinamide exerts its pharmacological effects by binding to and activating the α7 nAChR, which is highly expressed in the brain. Activation of the α7 nAChR leads to the influx of calcium ions into the neurons, which triggers a series of downstream signaling pathways that are involved in synaptic plasticity, neuroprotection, and neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in the hippocampus, a brain region that is critical for memory formation. It also increases the release of acetylcholine, dopamine, and glutamate, which are neurotransmitters that are involved in various cognitive and emotional processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-ethyl-4-piperidinyl)isonicotinamide in lab experiments is its high potency and selectivity for the α7 nAChR, which allows for precise modulation of the receptor activity. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-(1-ethyl-4-piperidinyl)isonicotinamide. One of the areas of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound can provide insights into the pathophysiology of various brain disorders and facilitate the development of new therapies.
Scientific Research Applications
N-(1-ethyl-4-piperidinyl)isonicotinamide has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, enhance memory consolidation, and reduce anxiety-like behavior in animal models.
properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-16-9-5-12(6-10-16)15-13(17)11-3-7-14-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVLTHNMZBYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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